1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
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Overview
Description
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound that features a triazole ring substituted with a 4-methylbenzyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The starting materials for this synthesis are usually 4-methylbenzyl azide and an appropriate alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: Contains a methoxy group instead of a methyl group on the benzyl ring.
1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and interactions with other molecules
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-2-4-8(5-3-7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCIFWQKFLFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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